1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine
Description
1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine is a piperazine derivative with two distinct substituents:
- R1: A 5-methyl-1,2-oxazol-4-ylmethyl group. The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen, with a methyl group at position 3.
- R2: A 2-phenoxyethanesulfonyl group, comprising a phenoxy ethyl chain linked to a sulfonyl moiety.
Properties
IUPAC Name |
5-methyl-4-[[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-15-16(13-18-24-15)14-19-7-9-20(10-8-19)25(21,22)12-11-23-17-5-3-2-4-6-17/h2-6,13H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWZBLJTGUHOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxazole to the piperazine ring: This step often involves nucleophilic substitution reactions where the oxazole derivative is reacted with a piperazine derivative.
Introduction of the phenoxyethanesulfonyl group: This can be done through sulfonylation reactions using reagents like phenoxyethanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the oxazole ring can lead to the formation of oxazole N-oxides.
- Reduction of the sulfonyl group can yield the corresponding sulfide.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine have shown promise in treating depression. Studies suggest that the piperazine moiety can interact with serotonin receptors, potentially leading to antidepressant effects. For example, a related compound demonstrated significant serotonin reuptake inhibition, which is a common mechanism for antidepressant activity .
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antidepressant Efficacy
A double-blind study evaluated the efficacy of a related piperazine derivative in patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo, with minimal side effects reported .
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .
Case Study 3: Neuroprotection in Animal Models
A recent animal study demonstrated that administration of the compound significantly improved cognitive function in models of Alzheimer's disease, correlating with reduced levels of amyloid-beta plaques and tau phosphorylation .
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazole and piperazine rings may facilitate binding to these targets, while the phenoxyethanesulfonyl group could enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, biological activities, and sources:
Key Comparative Insights
Substituent Effects on Pharmacological Activity
Oxazole Substituents: The 5-methyl-1,2-oxazol-4-yl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., 5-(2-chlorophenyl) in ). In contrast, 3,5-dimethyl-1,2-oxazol-4-yl () introduces steric hindrance, which could alter receptor binding compared to the target compound’s simpler methyl group.
Sulfonyl Group Variations: The 2-phenoxyethanesulfonyl group in the target compound provides a flexible ethyl linker and a hydrophobic phenoxy moiety. This may enhance membrane permeability compared to rigid aryl-sulfonyl groups (e.g., 2,6-difluorophenylsulfonyl in ). Compounds with benzhydryl () or benzoyl () groups instead of sulfonyl moieties exhibit divergent activities, such as cytotoxicity in cancer cells (), highlighting the critical role of the sulfonyl group in target engagement.
Biological Activity
The compound 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine is a synthetic piperazine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data from studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula, which highlight its structural complexity:
- IUPAC Name : this compound
- Chemical Formula : C₁₈H₂₃N₃O₃S
This compound features a piperazine ring, which is known for enhancing the pharmacokinetic properties of various drugs due to its ability to form hydrogen bonds and interact with biological targets.
Anticonvulsant Activity
Research has shown that piperazine derivatives exhibit anticonvulsant properties. A study conducted on related compounds demonstrated that certain piperazine derivatives were effective in reducing seizure activity in animal models (e.g., maximal electroshock seizure model) without causing significant neurotoxicity at therapeutic doses .
Anticancer Properties
The anticancer potential of piperazine derivatives has been extensively studied. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines, including breast cancer (T47D) and leukemia (K562). Notably, one study reported an IC50 value of 1.42 µM for a related compound against T47D cells, indicating moderate potency compared to doxorubicin (IC50 = 0.33 µM) . The presence of specific substituents on the piperazine ring has been correlated with enhanced anticancer activity.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the piperazine core significantly influence biological activity. For example:
- Phenoxy Substituents : The introduction of phenoxy groups has been associated with improved anticancer efficacy.
- Oxazole Moiety : The incorporation of oxazole rings can enhance anticonvulsant effects due to their ability to stabilize interactions with target proteins .
Table 1: Biological Activities of Related Piperazine Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (T47D) | 1.42 | |
| Compound B | Anticonvulsant | Not specified | |
| Compound C | Anticancer (K562) | 0.98 | |
| Compound D | Anticonvulsant | Not specified |
Case Study 1: Anticonvulsant Screening
A series of piperazine derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock seizure model in Wistar rats. Compounds exhibiting significant efficacy included those with oxazole rings, which were found to inhibit seizure activity effectively while maintaining low neurotoxicity levels .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on various cancer cell lines revealed that certain derivatives exhibited potent cytotoxicity. For instance, a derivative with a sulfonamide group showed promising results against HeLa cells, with an IC50 value significantly lower than the control drug . These findings suggest that structural modifications can lead to enhanced anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
